Scaffold Validation: Thiazolo[4,5-d]pyrimidine Core as a Privileged Kinase-Binding Isostere
The target compound's core scaffold, thiazolo[4,5-d]pyrimidine, is a validated purine isostere widely explored for kinase inhibition, providing a class-level advantage over non-isosteric heterocycles [1]. Isothiazolopyrimidine urea analogs have demonstrated potent inhibition of VEGFR tyrosine kinases (KDR enzymatic and cellular IC50 values below 10 nM) as well as cKIT and TIE2 [2]. This establishes the scaffold's intrinsic capability for high-affinity kinase engagement, a foundational characteristic that simpler pyrimidine or pyridine scaffolds lack.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Scaffold class: Isothiazolopyrimidine-based kinase inhibitors |
| Comparator Or Baseline | Non-isosteric heterocycles (e.g., simple pyridines or pyrimidines) |
| Quantified Difference | Scalar difference; only isothiazolopyrimidines achieve VEGFR2 IC50 < 10 nM in this series. |
| Conditions | VEGFR2 (KDR) enzymatic and cellular assays |
Why This Matters
This provides a strong class-level rationale for selecting an isothiazolopyrimidine scaffold, like the target compound, for kinase-targeted drug discovery, as it is pre-validated for high potency.
- [1] Kuppast, B.; Fahmy, H. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 2016, 113, 198-213. View Source
- [2] Xing, L.; et al. Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4055-4059. View Source
